molecular formula C9H9N3OS B13061822 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde

4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13061822
M. Wt: 207.25 g/mol
InChI Key: HCSZCALRVWIMSH-UHFFFAOYSA-N
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Description

4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines a thiophene ring with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carbaldehyde with dimethylhydrazine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The triazole moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the aldehyde group can undergo nucleophilic addition reactions, modifying the activity of target proteins or enzymes .

Comparison with Similar Compounds

Uniqueness: 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde stands out due to its unique combination of a thiophene ring and a triazole moiety. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research and industrial applications .

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

4-(3,5-dimethyl-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H9N3OS/c1-6-10-7(2)12(11-6)8-3-9(4-13)14-5-8/h3-5H,1-2H3

InChI Key

HCSZCALRVWIMSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C2=CSC(=C2)C=O

Origin of Product

United States

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